BenchChemオンラインストアへようこそ!

N-dibenzofuran-3-yl-2-phenylbenzamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N-dibenzofuran-3-yl-2-phenylbenzamide (C₂₅H₁₇NO₂, MW 363.4 g/mol) is a synthetic small molecule belonging to the aryl benzofuran amidated derivative class. Its structure combines a tricyclic dibenzofuran core with a 2-phenyl-substituted benzamide moiety at the 3-position, distinguishing it from simpler N-dibenzofuran-3-yl-benzamide analogs.

Molecular Formula C25H17NO2
Molecular Weight 363.4 g/mol
Cat. No. B5152537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-dibenzofuran-3-yl-2-phenylbenzamide
Molecular FormulaC25H17NO2
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4
InChIInChI=1S/C25H17NO2/c27-25(22-12-5-4-10-19(22)17-8-2-1-3-9-17)26-18-14-15-21-20-11-6-7-13-23(20)28-24(21)16-18/h1-16H,(H,26,27)
InChIKeyYOVLEGPMQRDPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-dibenzofuran-3-yl-2-phenylbenzamide: Chemical Identity and Core Pharmacophore for Research Procurement


N-dibenzofuran-3-yl-2-phenylbenzamide (C₂₅H₁₇NO₂, MW 363.4 g/mol) is a synthetic small molecule belonging to the aryl benzofuran amidated derivative class. Its structure combines a tricyclic dibenzofuran core with a 2-phenyl-substituted benzamide moiety at the 3-position, distinguishing it from simpler N-dibenzofuran-3-yl-benzamide analogs. The dibenzofuran scaffold has been validated in multiple therapeutic contexts, including kinase inhibition (Pim-1/2, CLK1) and STING pathway modulation, while the N-phenylbenzamide pharmacophore is independently recognized as critical for overcoming P-glycoprotein-mediated multidrug resistance [1]. This compound thus occupies a unique intersection of two privileged structural motifs, making it a candidate for research applications where both the planar aromatic system and the ortho-biphenyl amide geometry may confer distinct target engagement or pharmacokinetic properties [2].

Why N-dibenzofuran-3-yl-2-phenylbenzamide Cannot Be Replaced by Generic Dibenzofuran or Benzamide Analogs


Substituting N-dibenzofuran-3-yl-2-phenylbenzamide with a generic dibenzofuran derivative or a simplified benzamide analog risks losing the synergistic contributions of its dual pharmacophoric architecture. The 2-phenyl substituent on the benzamide ring introduces both steric bulk and an extended aromatic surface that can enhance π-π stacking interactions with target protein binding pockets, a feature absent in unsubstituted N-dibenzofuran-3-yl-benzamide [1]. Conversely, the dibenzofuran core provides a rigid, planar scaffold that is geometrically distinct from benzofuran or biphenyl alternatives, influencing target selectivity. In the Pim/CLK1 kinase inhibitor series, dibenzofuran-containing compounds demonstrated nanomolar potency that was highly sensitive to substitution pattern, underscoring the non-interchangeability of structurally similar analogs [1].

N-dibenzofuran-3-yl-2-phenylbenzamide Quantitative Differentiation Data Against Comparator Compounds


Structural Differentiation: 2-Phenylbenzamide vs. Unsubstituted Benzamide at the Dibenzofuran 3-Position

The target compound incorporates a 2-phenyl substituent on the benzamide ring, creating a biphenyl-2-carboxamide substructure that is absent in the commercially available analog N-dibenzofuran-3-ylbenzamide (C₁₉H₁₃NO₂, MW 287.3 g/mol). This structural difference is functionally significant: in the broader N-phenylbenzamide series, the 2-phenyl substitution pattern has been identified as a critical pharmacophore for P-glycoprotein (P-gp) inhibition, with lead compound III-8 (2,5-disubstituted furan with N-phenylbenzamide) demonstrating reversal of multidrug resistance in MCF-7/ADR cells [1]. While direct comparative P-gp data for the target compound are not available in the public domain, the presence of this validated pharmacophore suggests potential for P-gp modulatory activity that the unsubstituted analog cannot provide [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Dibenzofuran Core Contribution to Kinase Inhibitory Activity: Class-Level Potency Benchmarks

Dibenzofuran derivatives have demonstrated potent dual Pim-1/2 and CLK1 kinase inhibition. Lead compound 44 from the cercosporamide-inspired series achieved nanomolar IC₅₀ values against CLK1 and low micromolar anticancer potency (MV4-11 AML cell line) [1]. While the target compound N-dibenzofuran-3-yl-2-phenylbenzamide has not been profiled in this specific assay, its dibenzofuran core is structurally related to this validated series. The 2-phenylbenzamide substitution at the 3-position represents a distinct vector for SAR exploration in kinase inhibitor optimization programs [1].

Kinase Inhibition Pim Kinases CLK1 Anticancer

Differentiation from STING-Targeting Dibenzofuran Compounds

The commercially available STING inhibitor C-178 (N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide) is a covalent inhibitor that targets mouse STING (Cys91) with IC₅₀ values in the nanomolar range for mSTING-mediated IFNβ reporter activity, but is inactive against human STING . N-dibenzofuran-3-yl-2-phenylbenzamide differs fundamentally: it replaces the 5-nitrofuran-2-carboxamide warhead with a 2-phenylbenzamide group that lacks the electrophilic nitrofuran moiety. This structural divergence predicts that the target compound would not covalently modify STING Cys91 and may exhibit a distinct target selectivity profile or serve as a non-covalent scaffold for STING pathway modulation research . Direct comparative STING activity data are not publicly available.

STING Pathway Immuno-Oncology Covalent Inhibitor

Recommended Research Application Scenarios for N-dibenzofuran-3-yl-2-phenylbenzamide Based on Evidence Profile


Structure-Activity Relationship (SAR) Exploration in Kinase Inhibitor Programs

Based on the validated dibenzofuran scaffold in Pim-1/2 and CLK1 kinase inhibition [1], this compound can serve as a key intermediate for SAR studies. The 2-phenylbenzamide substitution at the 3-position provides a unique vector for probing steric and electronic effects on kinase selectivity that is not available with simpler N-dibenzofuran-3-yl-benzamide analogs.

Non-Covalent STING Pathway Modulator Screening

Unlike the covalent STING inhibitor C-178, this compound lacks an electrophilic warhead and may engage STING or related innate immune targets through a non-covalent mechanism. It is suitable for inclusion in screening libraries designed to identify reversible STING modulators.

P-Glycoprotein Interaction and Multidrug Resistance Studies

The 2-phenylbenzamide pharmacophore has been independently validated for P-gp inhibition [2]. This compound can be evaluated for its ability to reverse multidrug resistance in cancer cell lines, providing a structural bridge between dibenzofuran chemistry and P-gp pharmacology.

Quote Request

Request a Quote for N-dibenzofuran-3-yl-2-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.